4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline
Beschreibung
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline is a substituted aniline derivative featuring a conjugated propenylamine chain (–CH=CH–CH2NH2) attached to the para position of the N,N-dimethylaniline core. This structure combines the electron-donating dimethylamino group with an unsaturated amine side chain, enabling unique electronic, optical, and reactivity profiles. The compound’s applications span organic synthesis, materials science, and pharmaceutical research, particularly in contexts requiring intramolecular charge transfer (ICT) or bioactivity modulation .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
4-[(E)-3-aminoprop-1-enyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-7-5-10(6-8-11)4-3-9-12/h3-8H,9,12H2,1-2H3/b4-3+ |
InChI-Schlüssel |
MZJSWIGPHKFUEY-ONEGZZNKSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/CN |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CCN |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a suitable alkene precursor under specific conditions. One common method is the catalytic hydrogenation of N,N-dimethylaniline with 3-aminoprop-1-en-1-yl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Functional Group Variations
The compound is structurally related to several N,N-dimethylaniline derivatives with conjugated substituents. Key comparisons include:
Key Observations :
- Electronic Effects: The propenylamine group in 4-(3-Aminoprop-1-en-1-yl)-N,N-dimethylaniline introduces both conjugation (via the double bond) and basicity (via the terminal amine). This contrasts with aldehydes (electron-withdrawing, e.g., ) or styryl groups (neutral/conjugated, e.g., ).
- Biological Activity: Fluorinated styryl analogs (e.g., 4e, 4f) exhibit enhanced Wnt pathway inhibition due to fluorine’s electronegativity and improved binding .
- Optical Properties : Anthracene-substituted derivatives (e.g., ) exhibit solvent-dependent fluorescence, while NBT’s planar structure enables closer molecular stacking . The propenylamine group may modulate ICT efficiency compared to these systems.
Reactivity Differences :
- The aldehyde group in 4-(Dimethylamino)cinnamaldehyde participates in Schiff base formation, while the terminal amine in the target compound may undergo alkylation or act as a nucleophile .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
